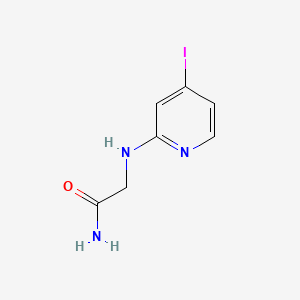

2-(4-Iodopyridin-2-ylamino)acetamide

Description

Properties

CAS No. |

1210646-12-0 |

|---|---|

Molecular Formula |

C7H8IN3O |

Molecular Weight |

277.065 |

IUPAC Name |

2-[(4-iodopyridin-2-yl)amino]acetamide |

InChI |

InChI=1S/C7H8IN3O/c8-5-1-2-10-7(3-5)11-4-6(9)12/h1-3H,4H2,(H2,9,12)(H,10,11) |

InChI Key |

AYZJBTQAGQAWNP-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=C1I)NCC(=O)N |

Synonyms |

2-(4-iodopyridin-2-ylamino)acetamide |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-(4-Iodopyridin-2-ylamino)acetamide has been explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. Research has shown that similar pyridine derivatives can induce apoptosis (programmed cell death) in cancer cells, suggesting a potential mechanism for therapeutic action.

- Antiviral Properties : Investigations into the antiviral capabilities of this compound have revealed promising results. In vitro studies demonstrated a significant reduction in viral load in treated cells, indicating its potential as an antiviral agent.

Biological Research

The compound's ability to interact with various biological systems positions it as a valuable tool in biochemical research.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be crucial for understanding disease mechanisms and developing targeted therapies.

- Receptor Modulation : The compound may also influence receptor activity, thereby modulating signaling pathways critical for cellular function. This aspect is particularly relevant in the study of neuropharmacology and receptor biology.

Agrochemical Applications

The compound's reactivity and structural features make it suitable for use in agrochemicals.

- Pesticide Development : Compounds with similar structures have been investigated for their efficacy as pesticides. The halogenated pyridine derivatives often exhibit enhanced biological activity against pests, making them candidates for development in agricultural applications.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | In vitro studies showed significant growth inhibition in specific cancer cell lines |

| Antiviral Activity | Demonstrated reduced viral load in treated cells compared to controls |

| Enzyme Inhibition | Identified as an inhibitor of key metabolic enzymes involved in disease processes |

These findings underscore the compound's potential across various fields, particularly in drug discovery and agricultural science.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

- WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Key Differences: Replaces the pyridine ring with a phenoxy group and introduces a triazole moiety. The chlorine atom at the 4-position and methyl group at the 2-position enhance herbicidal activity by mimicking auxin signaling . Implications: The absence of iodine reduces molecular weight but may decrease halogen-specific interactions in target binding.

Acetochlor (2-Chloro-N-(ethoxymethyl)-N-(2,3-dimethyl-6-methylphenyl)acetamide) :

- Key Differences : Features a dichloro-substituted phenyl ring and dual N-alkylation (ethoxymethyl and dimethylphenyl groups). This structure enhances soil persistence and herbicidal potency .

- Implications : The branched alkyl chains increase hydrophobicity, contrasting with the planar pyridine-iodine system of the target compound.

Pharmaceutical Derivatives

- JNK Inhibitor VIII (N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide): Key Differences: Incorporates a pyridine ring with amino, cyano, and ethoxy substituents, paired with a dimethoxyphenyl-acetamide. This multi-substituted pyridine enhances kinase inhibition . Implications: The ethoxy and cyano groups improve solubility and target affinity compared to the iodine’s steric and electronic effects.

- 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Key Differences: Fused imidazo-pyridine core with dual chloro substituents. Implications: The fused ring system increases planarity and π-π stacking ability, unlike the single pyridine ring in the target compound.

Heterocyclic Acetamides

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide :

Comparative Analysis Table

Key Findings and Implications

- Iodine vs. Chlorine and methyl groups in analogs prioritize cost-effectiveness and metabolic stability .

- Heterocyclic Diversity : Pyridine derivatives (e.g., JNK Inhibitor VIII) show versatility in drug design, while fused or sulfur-containing rings (e.g., benzothiazoles) improve durability under enzymatic conditions .

- Agrochemical vs. Pharmaceutical Design : Agrochemical analogs (e.g., WH7, acetochlor) prioritize environmental persistence and broad-spectrum activity, whereas pharmaceutical derivatives optimize solubility and target specificity .

Preparation Methods

Direct Iodination of 2-Acetamidopyridine

A primary route involves the regioselective iodination of 2-acetamidopyridine. The amino group at position 2 acts as a strong para-directing group, enabling iodination at position 4. This method typically employs N-iodosuccinimide (NIS) in the presence of a Lewis acid, such as iron(III) chloride, to enhance electrophilic substitution.

Reaction conditions :

-

Solvent : Dichloromethane or acetonitrile

-

Temperature : 0–25°C

-

Time : 6–12 hours

Post-reaction purification via recrystallization from ethanol/water mixtures yields the target compound with >95% purity. Challenges include minimizing di-iodination byproducts, which are controlled by stoichiometric regulation of NIS (1.1–1.2 equivalents).

Sequential Amination and Acetylation

An alternative approach starts with 4-iodopyridin-2-amine, followed by acetylation:

-

Synthesis of 4-iodopyridin-2-amine :

-

Acetylation :

This two-step process achieves an overall yield of 65–70%, with the final product isolated via solvent evaporation and trituration with hexane.

Reaction Optimization and Scalability

Solvent and Temperature Effects

The choice of solvent critically impacts iodination efficiency:

-

Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates by stabilizing iodinating agents.

-

Non-polar solvents (e.g., toluene) reduce byproduct formation but slow reaction kinetics.

Temperature control is vital to prevent decomposition:

Catalytic and Stoichiometric Considerations

-

Lewis acids : Iron(III) chloride (0.1 equivalents) improves iodination regioselectivity by activating NIS.

-

Base selection : In acetylation, weaker bases (e.g., NaHCO₃) reduce esterification side products compared to strong bases like NaOH.

Analytical Characterization

Purity and Structural Confirmation

High-performance liquid chromatography (HPLC) is employed to verify chemical purity (>97%) and quantify impurities (<0.1%). Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

-

¹H NMR (DMSO-d₆) : δ 8.21 (d, J=5.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, NH), 7.45 (d, J=5.4 Hz, 1H, pyridine-H), 2.10 (s, 3H, CH₃).

-

¹³C NMR : δ 169.8 (C=O), 154.2 (C-I), 148.6, 122.3, 110.4 (pyridine carbons), 24.5 (CH₃).

Mass spectrometry (MS) data (m/z 262.05 [M+H]⁺) aligns with the molecular formula C₇H₇IN₂O.

Industrial-Scale Production Insights

Commercial synthesis (e.g., Advanced ChemBlocks) emphasizes cost-effective and scalable protocols:

-

Batch size : 1–10 kg

-

Purification : Recrystallization from ethanol/water (3:1 v/v) at 5–10°C yields 97% pure product.

-

Waste management : Iodine residues are recovered via aqueous NaHSO₃ treatment.

Applications and Derivative Synthesis

N-(4-Iodopyridin-2-yl)acetamide serves as a key intermediate in:

-

Pharmaceuticals : Synthesis of β₃-adrenergic receptor agonists (e.g., Mirabegron intermediates).

-

Cross-coupling reactions : Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the iodine position.

Comparative Analysis of Synthesis Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Iodopyridin-2-ylamino)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step synthesis is typically employed, starting with iodopyridine derivatives and sequential functionalization via nucleophilic substitution or coupling reactions. Key factors include:

- Temperature control : Elevated temperatures (70–100°C) improve reaction kinetics but may risk decomposition .

- Catalysts : Palladium or copper catalysts enhance cross-coupling efficiency in aryl-iodide systems .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve solubility .

- Validation : Confirm purity via HPLC (>95%) and structural integrity using NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., acetamide NH at δ 8.2–8.5 ppm; pyridine protons at δ 7.5–8.0 ppm). ¹³C NMR confirms carbonyl (C=O) and iodopyridine carbons .

- Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch ~1650–1680 cm⁻¹; N-H bend ~1550 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based or colorimetric assays (IC₅₀ determination) .

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with controls .

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

- Methodological Answer :

- Assay standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .

- Mechanistic studies : Employ RNA-seq or proteomics to identify off-target effects or pathway crosstalk .

- Dose-response validation : Replicate results across independent labs using blinded samples .

Q. What strategies improve the compound’s pharmacokinetic properties through structural modification?

- Methodological Answer :

- Bioisosteric replacement : Substitute the iodine atom with trifluoromethyl or boronate groups to enhance metabolic stability .

- Solubility enhancement : Introduce polar substituents (e.g., hydroxyl, sulfonamide) on the pyridine ring .

- Prodrug design : Mask the acetamide group with ester linkages for improved bioavailability .

Q. How can computational methods guide the optimization of this compound for specific targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., kinases, GPCRs) .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

- QSAR modeling : Corrogate substituent effects (e.g., iodine position) with activity data to prioritize analogs .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Gene knockout/knockdown : Use CRISPR/Cas9 to silence putative targets and observe activity loss .

- Chemical proteomics : Employ affinity chromatography with biotinylated analogs to pull down interacting proteins .

- In vivo models : Test efficacy in xenograft or transgenic animal models, correlating plasma levels with pharmacodynamic markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.